molecular formula C17H15Cl2F3N2O2 B2822806 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide CAS No. 339100-36-6

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide

Cat. No. B2822806
CAS RN: 339100-36-6
M. Wt: 407.21
InChI Key: JPUOEMJSQMNFID-UHFFFAOYSA-N
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Description

This compound is also known as Fluazinam . It is a protective broad-spectrum fungicide with low aqueous solubility and low volatility . It can be persistent in soil systems but tends not to be persistent in water .


Synthesis Analysis

The synthesis of this compound is complex and involves several steps . Unfortunately, the exact details of the synthesis process are not available in the retrieved papers.


Molecular Structure Analysis

The molecular formula of this compound is C13H4Cl2F6N4O4 . It is a diarylamine and more specifically an arylaminopyridine . The structure of the molecule is influenced by the presence of different substituents and the linker between the pyrimidine and pyridine group .


Chemical Reactions Analysis

The compound is an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . The compound is rapidly metabolised to a compound without uncoupling activity .


Physical And Chemical Properties Analysis

The compound has a molar mass of 465.09 g·mol−1 . It has a density of 1.8±0.1 g/cm3 . The melting point is 116 °C (241 °F; 389 K) and the predicted boiling point is 376.1±42.0°C . The solubility in water is 1.76 mg/L . The predicted vapor pressure is 5.51×10−8 mmHg .

Scientific Research Applications

Synthesis and Structural Characterization

One study focuses on the synthesis and crystal structure of a compound closely related to the one , demonstrating the process of reacting specific phenyl and fluorophenyl components to create new compounds with potential applications in material science or pharmaceutical research. The structural determination through X-ray crystal diffraction provides insights into the molecular configuration and potential reactivity of such compounds (Huang Ming-zhi et al., 2005).

Photophysics and Electrochemistry

Another area of application is in the study of photophysics and electrochemistry, where related macrocyclic compounds demonstrate unusual redox and photochemical properties. These properties can be tuned through structural modifications, suggesting applications in the development of new photovoltaic materials, sensors, or catalysts (Allen J. Pistner et al., 2013).

Insecticidal Activity

Modifications of the methylene group in compounds with similar structural motifs have been explored for their insecticidal activities. The synthesis and testing of various derivatives provide a basis for the development of new agricultural chemicals aimed at controlling pest populations, highlighting the potential use of these compounds in developing more effective and safer insecticides (J. Samaritoni et al., 1999).

Supramolecular Chemistry

The ability of related phlorin compounds to bind fluoride ions through allosteric interactions points to applications in supramolecular chemistry, where such mechanisms can be harnessed for the development of new materials, molecular switches, or drug delivery systems. The research demonstrates how the fine-tuning of molecular structures can significantly impact their binding capabilities and overall functionality (Allen J. Pistner et al., 2013).

Safety and Hazards

The compound is not exempted from any safety regulation or other legal or administrative provision applicable to its manufacture, sale, transportation, storage, handling, preparation and/or use . The acute oral median lethal dose in rats is very low at over 5000 mg/kg due to the compound’s reactivity with thiols .

properties

IUPAC Name

3-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-4-3-5-12(7-11)26-14-13(19)6-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUOEMJSQMNFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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